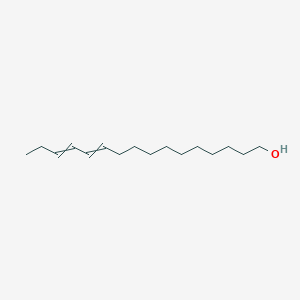

Hexadeca-11,13-dien-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H30O |

|---|---|

Molecular Weight |

238.41 g/mol |

IUPAC Name |

hexadeca-11,13-dien-1-ol |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3 |

InChI Key |

GKFQVSXEEVMHMA-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC=CCCCCCCCCCCO |

Purity |

97% |

Synonyms |

hexadeca-11,13-dien-1-ol; 11,13-Hexadecadien-1-ol, (E,Z)-, 111872-80-1, (Z,Z)-11,13-Hexadecadien-1-ol, ACMC-20mezk, CTK0D3272, CTK2H8602, CTK2I7356, CTK9A2342, 71720-83-7, AG-G-81390, 11,13-Hexadecadien-1-ol, (Z,E)-, 80625-62-3; |

Origin of Product |

United States |

Stereochemical Aspects and Isomeric Variations of Hexadeca 11,13 Dien 1 Ol

The (Z,Z) Configuration and its Biological Imperatives

The (11Z,13Z)-hexadeca-11,13-dien-1-ol isomer is a primary component of the sex pheromone for a number of moth species, including the navel orangeworm (Amyelois transitella), the oak processionary moth (Thaumetopoea processionea), and the cedar processionary moth (Thaumetopoea bonjeani). bedoukian.com In these species, the (Z,Z) configuration is biologically imperative for mate attraction. The specific shape of the (Z,Z) isomer ensures a precise fit with olfactory receptors located on the antennae of male moths. This interaction triggers a specific neural signal that initiates a behavioral response, compelling the male to locate the female for mating. The structural integrity of the (Z,Z) isomer is therefore essential for successful reproduction in these species.

Analysis of Geometric Isomers and their Pheromonal Activity

The pheromonal activity of Hexadeca-11,13-dien-1-ol is highly dependent on the geometric configuration of its double bonds. While the (Z,Z) isomer is the primary attractant for several species, other isomers can have different or even inhibitory effects. For instance, in the oak processionary moth, (Thaumetopoea processionea), the sex pheromone is a blend where (Z,Z)-11,13-hexadecadienyl acetate (B1210297) is the major component, but it also contains (Z,Z)-11,13-hexadecadien-1-ol. researchgate.net

Research into the pheromones of processionary moths has highlighted the critical role of specific isomers. The pine processionary moth, Thaumetopoea pityocampa, utilizes a unique single compound, (Z)-13-hexadecen-11-ynyl acetate, for mate attraction. nih.govmdpi.com This specificity likely prevents cross-attraction with closely related species. nih.gov Analogs of this pheromone have been synthesized and tested, revealing that modifications to the structure can lead to synergistic or inhibitory effects. nih.gov For example, certain epoxy and propionate (B1217596) derivatives showed synergistic activity, while others, like a trifluoroacetate (B77799) ester, decreased the pheromone's effectiveness. nih.gov

In some cases, other geometric isomers of related compounds act as minor components or even inhibitors. For the oak processionary moth, the (E,E) isomer of the acetate analogue was found to inhibit male attraction, emphasizing that the purity of the primary (Z,Z) component is crucial for effective trapping. researchgate.net Similarly, for the grass webworm Herpetogramma licarsisalis, the alcohol (11Z,13E)-hexadecadien-1-ol had a strong inhibitory effect on trap catches when mixed with the primary pheromone component, (11Z,13E)-hexadecadien-1-yl acetate. nih.gov

Pheromonal Activity of Hexadecadienol Isomers and Analogs in Different Moth Species

| Species | Compound | Isomer Configuration | Observed Activity |

|---|---|---|---|

| Thaumetopoea processionea (Oak Processionary Moth) | (Z,Z)-11,13-hexadecadien-1-ol | Z,Z | Pheromone Component researchgate.net |

| Thaumetopoea processionea (Oak Processionary Moth) | (E,E)-11,13-hexadecadienyl acetate | E,E | Inhibitor researchgate.net |

| Thaumetopoea pityocampa (Pine Processionary Moth) | Propionate ester analog | N/A | Synergist nih.gov |

| Thaumetopoea pityocampa (Pine Processionary Moth) | Trifluoroacetate ester analog | N/A | Inhibitor nih.gov |

| Herpetogramma licarsisalis (Grass Webworm) | (11Z,13E)-hexadecadien-1-ol | Z,E | Inhibitor nih.gov |

Influence of Stereochemical Purity on Olfactory Receptor Interaction

The stereochemical purity of a pheromone blend is paramount for its effective interaction with the olfactory receptors of the target insect. The olfactory system of male moths is highly tuned to detect the specific ratio and configuration of isomers released by females of the same species. The presence of other geometric isomers can interfere with the binding of the primary pheromone to its receptor, leading to a diminished or altered behavioral response.

This specificity is a form of reproductive isolation, ensuring that males are attracted only to females of their own species. For example, if a pheromone blend is contaminated with an inhibitory isomer, such as the (E,E) isomer in the case of the oak processionary moth, it can significantly reduce the attraction of males. researchgate.net This inhibitory effect can occur through competitive binding to the same receptor or by activating a separate neural pathway that counteracts the attraction signal. Therefore, for applications in pest management that utilize synthetic pheromones, such as for mating disruption or in monitoring traps, the stereochemical purity of the synthesized (Z,Z)-Hexadeca-11,13-dien-1-ol is a critical factor for success.

Biosynthesis Pathways of Hexadeca 11,13 Dien 1 Ol

Enzymatic Mechanisms in Pheromone Production

The conversion of saturated fatty acids into specific pheromone alcohols like Hexadeca-11,13-dien-1-ol is catalyzed by several families of specialized enzymes. The key enzymatic steps include the introduction of double bonds by desaturases and the final modification of the functional group by reductases.

Fatty-Acyl Desaturases (FADs): These enzymes are crucial for creating the characteristic double bonds in the fatty acid chain. google.com The biosynthesis of a C16 pheromone with a conjugated diene system at the Δ11 and Δ13 positions involves at least two distinct desaturation steps. Research on the biosynthesis of the closely related C16 pheromone, (Z)-13-hexadecen-11-ynyl acetate (B1210297), in the processionary moth (Thaumetopoea pityocampa) has revealed the involvement of an unusual Δ13-desaturase. nih.gov In this species, a single multifunctional desaturase was identified that exhibits Δ11 desaturase, Δ11 acetylenase (which creates a triple bond), and Δ13 desaturase activities, demonstrating the evolutionary adaptation of these enzymes for pheromone production. pnas.org For this compound, the pathway would involve a Δ11-desaturase followed by a Δ13-desaturase acting on the C16 fatty acyl precursor. nih.govjst.go.jp These specialized pheromone gland desaturases have likely evolved from the more common metabolic Δ9-desaturases. pnas.orgharvard.edu

Fatty-Acyl Reductases (FARs): The final step in the biosynthesis of this compound is the reduction of the corresponding fatty-acyl CoA precursor to a primary alcohol. pnas.org This conversion is catalyzed by pheromone-gland-specific fatty-acyl reductases (pgFARs). researchgate.netbohrium.com These enzymes are located in the pheromone gland and are responsible for producing the alcohol functional group. pnas.orgbohrium.com Studies on various moth species have shown that FARs can exhibit specificity for substrates of different chain lengths (e.g., C14 or C16) and saturation levels, which contributes to the precise composition of the final pheromone blend. pnas.orgbohrium.complos.org In the case of this compound, a pgFAR with activity towards a C16 diene precursor is required. bohrium.com

The table below summarizes the key enzyme families and their roles in the synthesis of this compound.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example | Function in Pathway |

|---|---|---|

| Fatty-Acyl Desaturase (FAD) | Δ11-Desaturase | Introduces the first double bond at the 11th carbon of the C16 precursor. nih.govpnas.org |

| Fatty-Acyl Desaturase (FAD) | Δ13-Desaturase | Introduces the second double bond at the 13th carbon, creating the conjugated diene system. nih.govpnas.org |

| Fatty-Acyl Reductase (FAR) | C16-specific pgFAR | Reduces the terminal carboxyl group of the (11Z,13Z)-hexadeca-11,13-dienoyl precursor to a hydroxyl group, forming the final alcohol. bohrium.complos.org |

Precursor Analysis and Metabolic Intermediates

The biosynthesis of most Type I moth pheromones, including this compound, originates from de novo fatty acid synthesis. researchgate.net The primary precursor is typically a common C16 saturated fatty acid.

Primary Precursor: The biosynthetic pathway starts with palmitic acid (C16:0), which is produced from acetyl-CoA by the fatty acid synthase (FAS) complex. researchgate.netwikipedia.org For subsequent enzymatic reactions, palmitic acid is in its activated form, palmitoyl-CoA. wikipedia.org

Metabolic Intermediates: Following the initial synthesis of palmitoyl-CoA, a sequence of desaturation and reduction steps occurs. While the exact pathway for this compound is inferred from related C16 pheromones, the intermediates can be logically deduced. nih.govpnas.org

Palmitoyl-CoA: The starting C16 saturated fatty acyl-CoA.

(11Z)-Hexadecenoyl-CoA: The first desaturation step, catalyzed by a Δ11-desaturase, introduces a double bond at the 11-position. pnas.org

(11Z,13Z)-Hexadeca-11,13-dienoyl-CoA: A second desaturation, catalyzed by a Δ13-desaturase, creates the conjugated diene system. nih.govpnas.org

This compound: The final step involves the reduction of the acyl-CoA intermediate by a fatty-acyl reductase (FAR) to yield the target alcohol. researchgate.netpnas.org

The proposed biosynthetic route is outlined in the table below.

Table 2: Proposed Biosynthetic Pathway from Palmitic Acid

| Step | Precursor | Enzyme | Product (Intermediate) |

|---|---|---|---|

| 1 | Palmitoyl-CoA | Δ11-Desaturase | (11Z)-Hexadecenoyl-CoA |

| 2 | (11Z)-Hexadecenoyl-CoA | Δ13-Desaturase | (11Z,13Z)-Hexadeca-11,13-dienoyl-CoA |

| 3 | (11Z,13Z)-Hexadeca-11,13-dienoyl-CoA | Fatty-Acyl Reductase (FAR) | This compound |

Regulation of Pheromone Biosynthesis

The production of sex pheromones is a highly regulated process, ensuring that females release these critical signaling molecules only at times appropriate for mating, which is typically during the night (scotophase). nih.govwikipedia.org This temporal regulation is primarily controlled by a neurohormone.

The key regulator is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) . wikipedia.orgfrontiersin.org PBAN is a 33-amino acid peptide produced in the subesophageal ganglion of the moth's brain. frontiersin.org In response to environmental cues like the onset of darkness, PBAN is released into the hemolymph (insect blood). nih.govwikipedia.org

The mechanism of action for PBAN involves a G-protein coupled receptor (GPCR) located on the membrane of the pheromone gland cells. nih.govpnas.orgwikipedia.org The binding of PBAN to its receptor (PBAN-R) initiates a signal transduction cascade that results in an increase in the intracellular concentration of calcium ions (Ca2+). wikipedia.org This calcium influx is believed to activate key rate-limiting enzymes within the biosynthetic pathway, such as acetyl-CoA carboxylase (ACC) or the terminal reductases and oxidases, thereby switching on pheromone production. researchgate.netwikipedia.org

Other factors also influence this regulatory system. The production of pheromones is age-dependent and can be influenced by Juvenile Hormone. nih.gov Furthermore, PBAN release is significantly reduced after mating, which contributes to the female becoming unreceptive to subsequent male attention. nih.govwikipedia.org

Advanced Synthetic Methodologies for Hexadeca 11,13 Dien 1 Ol and Derivatives

Stereoselective Synthesis Routes

The creation of the specific (11Z, 13Z) configuration of the double bonds is the primary challenge in synthesizing Hexadeca-11,13-dien-1-ol. tandfonline.com Several methodologies have been developed to achieve the required high degree of stereochemical purity. These routes often involve building the carbon backbone in stages and carefully introducing the double bonds with the correct geometry. mdpi.comnih.gov

The Wittig reaction is a cornerstone in pheromone synthesis due to its reliability in forming carbon-carbon double bonds with predictable stereochemistry. smolecule.com For the synthesis of this compound and its derivatives, a cis-selective Wittig reaction is employed. mdpi.comnih.gov This typically involves the reaction of an appropriate aldehyde with a phosphonium (B103445) ylide, such as propylidentriphenylphosphorane. mdpi.comnih.gov Low-temperature conditions are often crucial to ensure high cis (Z) selectivity in the formation of the double bond. vulcanchem.com A common strategy involves reacting an aldehyde intermediate, which already contains one of the desired unsaturated bonds (e.g., an alkyne), with the ylide to construct the Z-configured alkene portion of the diene system. mdpi.comnih.govvulcanchem.com

| Wittig Reaction Example | |

| Reactant A | Aldehyde intermediate (e.g., 13,13-diethoxytridec-2-ynal) mdpi.com |

| Reactant B | Phosphonium ylide (e.g., propylidentriphenylphosphorane) mdpi.comnih.gov |

| Key Condition | Low temperature to ensure cis (Z) selectivity vulcanchem.com |

| Product | Intermediate containing a Z-configured double bond mdpi.comvulcanchem.com |

Hydroboration-protonolysis is a key method for the stereoselective conversion of alkynes to cis-alkenes, which is essential for forming the (Z,Z)-diene system. tandfonline.commdpi.com The synthesis often proceeds via an enyne intermediate (a molecule containing both a double and a triple bond). google.com This enyne is treated with a sterically hindered borane (B79455), such as disiamylborane (B86530) or dicyclohexylborane. google.comresearchgate.net The borane adds selectively to the triple bond. Subsequent treatment with a proton source, typically acetic acid, results in protonolysis of the carbon-boron bond to yield the desired cis-alkene with high isomeric purity. mdpi.comgoogle.com This sequence effectively transforms the alkyne portion of the enyne into a Z-configured double bond, completing the (11Z, 13Z)-diene system. google.com

Grignard coupling reactions are utilized to construct the carbon skeleton of the target molecule. This involves the reaction of a Grignard reagent (an organomagnesium compound) with an appropriate electrophile, such as an alkyl halide, to form a new carbon-carbon bond. thieme-connect.de In the context of this compound synthesis, this can be used to couple smaller fragments together. Following the construction of a carbon skeleton containing an alkyne (triple bond), selective hydrogenation is performed to generate a cis-alkene. This is commonly achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which reduces the alkyne to a cis-alkene without reducing other double bonds or functional groups in the molecule.

Starting Materials and Alkylation Processes

The synthesis of this compound and its derivatives frequently employs a modular C10 + C3 + C3 strategy. mdpi.comnih.gov A common and commercially available starting material for the C10 block is 10-bromo-1-decanol. tandfonline.commdpi.comnih.gov The hydroxyl group of this starting material is often protected to prevent it from interfering with subsequent reactions. google.comresearchgate.net

Alkylation processes are fundamental to building the carbon chain. A key step involves the alkylation of a lithium acetylide (the lithium salt of a terminal alkyne). mdpi.comnih.gov For instance, the tetrahydropyranyl (THP) ether of 10-bromodecanol (B1266680) can be reacted with the lithium salt of an appropriate alkyne, like (3Z)-3-hexen-1-yne, in the presence of lithium amide in liquid ammonia (B1221849) to form the carbon skeleton of the target molecule. google.com This reaction, conducted at low temperatures, couples the C10 chain to another fragment, extending the molecule in a controlled manner. mdpi.comnih.gov

| Common Starting Materials & Intermediates | |

| C10 Building Block | 10-bromo-1-decanol tandfonline.commdpi.comnih.gov |

| Alkynylating Agent | (3Z)-3-hexen-1-yne google.com or other terminal alkynes mdpi.comnih.gov |

| Protecting Group | Tetrahydropyranyl (THP) ether google.com or Acetal mdpi.com |

| Alkylation Reagent | Lithium amide in liquid ammonia google.com |

Oxidation and Reduction Reactions in Derivative Synthesis

The terminal hydroxyl group of this compound serves as a versatile handle for the synthesis of important derivatives, such as the corresponding aldehyde and acetate, which are also active pheromone components. mdpi.com

Oxidation: The primary alcohol can be oxidized to form (11Z,13Z)-hexadeca-11,13-dienal. This transformation requires mild oxidizing agents to avoid isomerization or over-oxidation of the sensitive conjugated diene system. tandfonline.com Commonly used reagents include pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). Another method involves using N-chlorosuccinimide and dimethyl sulfide (B99878) at low temperatures. google.com

Reduction: The alcohol itself can be synthesized via the reduction of its corresponding aldehyde or other carbonyl precursors. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this purpose, cleanly converting the aldehyde to the primary alcohol. mdpi.com

Substitution (Acetylation): The acetate derivative, (11Z,13Z)-hexadeca-11,13-dien-1-yl acetate, is readily prepared from the alcohol. mdpi.comresearchgate.net This is typically achieved through an esterification reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. mdpi.comresearchgate.net

| Reaction Type | Reagent(s) | Product | Reference(s) |

| Oxidation | Pyridinium chlorochromate (PCC) | (11Z,13Z)-hexadeca-11,13-dienal | |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (11Z,13Z)-hexadeca-11,13-dien-1-ol | mdpi.com |

| Acetylation | Acetic anhydride, Pyridine | (11Z,13Z)-hexadeca-11,13-dien-1-yl acetate | mdpi.comresearchgate.net |

Industrial Scale Production Considerations

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production presents several challenges. The primary goals are to maximize yield and purity while minimizing costs and environmental impact. This involves the optimization of all reaction conditions, including temperature, pressure, catalysts, and reaction times.

A critical consideration is the choice of protecting groups for the terminal hydroxyl function. While tetrahydropyranyl (THP) ethers are common in lab-scale synthesis, acetal-based protecting groups have been shown to be superior for intermediates prone to oxidation, as they can reduce the formation of byproducts.

Ensuring high stereochemical purity on a large scale is paramount, as the presence of other isomers can inhibit the biological activity of the pheromone. Therefore, highly selective reactions like the Wittig reaction and hydroboration-protonolysis must be carefully controlled. tandfonline.com The development of scalable synthetic routes, such as the multi-gram-scale synthesis of the related aldehyde reported by K. Mori, is crucial for meeting the demand for this compound in agricultural pest management applications. tandfonline.com The use of kinetically controlled reactions, for example, using liquid ammonia, can also be advantageous for large-scale production.

Mechanisms of Action and Biological Roles of Hexadeca 11,13 Dien 1 Ol in Insect Communication

Pheromonal Function in Moth Species

Hexadeca-11,13-dien-1-ol has been identified as a crucial sex pheromone component in several moth species. In these species, the female typically releases the pheromone to attract males for mating. The specific isomer, (11Z,13Z)-hexadeca-11,13-dien-1-ol, is particularly noted for its biological activity. Its role is fundamental in the reproductive strategies of these insects, acting as a long-range chemical signal that guides males to a potential mate.

One of the most well-documented examples of its pheromonal function is in the navel orangeworm, Amyelois transitella, a significant pest in agriculture. In this species, (11Z,13Z)-hexadeca-11,13-dien-1-ol is a key component of the female-produced sex pheromone blend. nih.gov Research has also indicated its presence and activity in other moth families, such as the Notodontidae and Pyralidae. science.gov For instance, in the moth Thaumetopoea bonjeani, a mixture of (11Z,13Z)-hexadecadienal and (11Z,13Z)-hexadecadien-1-ol constitutes the sex pheromone. science.gov

The table below summarizes some of the moth species in which this compound or its derivatives have been identified as a pheromone component.

| Moth Species | Family | Role of this compound or Derivative |

| Amyelois transitella (Navel Orangeworm) | Pyralidae | Key component of the female sex pheromone blend. vulcanchem.com |

| Thaumetopoea bonjeani | Notodontidae | Component of the sex pheromone mixture. science.gov |

| Notodonta torva | Notodontidae | The acetate (B1210297) derivative, (11Z,13Z)-hexadecadien-1-yl acetate, is a key pheromone. |

| Thaumetopoea processionea (Oak Processionary Moth) | Notodontidae | The acetate derivative acts as a synergistic component of the sex pheromone. |

Olfactory Receptor Binding and Signal Transduction

The biological activity of this compound is initiated through its interaction with specific olfactory receptors located on the antennae of male moths. The process of pheromone detection is a complex cascade of events that translates a chemical signal into a neuronal response.

Upon release into the environment, molecules of this compound are captured by the male moth's antennae. Here, they are thought to be bound by Pheromone-Binding Proteins (PBPs) present in the sensillum lymph. researchgate.net These proteins are believed to solubilize the hydrophobic pheromone molecules and transport them to the dendritic membrane of the olfactory receptor neurons (ORNs). researchgate.net

The pheromone molecule then binds to a specific Olfactory Receptor (OR) . In the case of the navel orangeworm, Amyelois transitella, the receptor AtraOR1 has been identified as being responsive to (11Z,13Z)-hexadecadienal and, to a lesser extent, (11Z,13Z)-hexadecadien-1-ol. researchgate.net Insect ORs are typically heptahelical transmembrane proteins that form a complex with a highly conserved co-receptor known as Orco . plos.org The binding of the pheromone to the OR is a highly specific interaction, often described as a "lock-and-key" mechanism, where the stereochemistry of the pheromone is critical for a precise fit.

The binding of this compound to its receptor initiates a signal transduction cascade , leading to the depolarization of the ORN and the generation of an action potential. The exact nature of this cascade is a subject of ongoing research, with evidence supporting both ionotropic and metabotropic mechanisms. plos.orgnih.gov In the ionotropic model, the OR-Orco complex itself functions as a ligand-gated ion channel. plos.org In the metabotropic model, the receptor activates a G-protein cascade, leading to the production of second messengers and the subsequent opening of ion channels. nih.gov Another protein, the Sensory Neuron Membrane Protein 1 (SNMP1) , is also implicated in the detection of certain pheromones and is thought to be involved in the transfer of the pheromone from the PBP to the receptor. researchgate.netplos.org

Behavioral Responses in Male Moths

The activation of olfactory receptor neurons by this compound triggers a series of well-defined behavioral responses in male moths, ultimately leading them to the female for mating. These behaviors are often innate and stereotypic.

Upon detection of the pheromone plume, a male moth will typically exhibit the following sequence of behaviors:

Activation and Wing Fanning: The initial response is often an increase in activity, including wing fanning or vibrating, which prepares the moth for flight.

Upwind Flight (Anemotaxis): The male will then orient itself into the wind and fly upwind, following the pheromone plume towards its source. This is a crucial step in long-range attraction.

Casting Flight: If the male loses contact with the pheromone plume, it will engage in a casting or zigzagging flight pattern perpendicular to the wind direction to relocate the plume.

Source Location and Landing: As the male gets closer to the female, the concentration of the pheromone increases, guiding it to the source. Once in close proximity, the male will land and initiate courtship behaviors.

In wind-tunnel assays with Amyelois transitella, blends containing (11Z,13Z)-hexadecadien-1-ol have been shown to be essential for eliciting upwind flight and landing on the odor source. frontiersin.org The presence of this alcohol component significantly enhances the rate of source contact and reduces the time it takes for males to initiate flight.

Role in Multi-Component Pheromone Systems and Blends

In many moth species, this compound does not act alone but is part of a multi-component pheromone blend. The precise ratio of the different components is often critical for species-specific communication and can significantly influence the attractiveness of the signal.

For example, the sex pheromone of the navel orangeworm, Amyelois transitella, is a complex mixture. While (11Z,13Z)-hexadecadienal was initially identified as the major component, subsequent research revealed that a blend is necessary for full behavioral activity. frontiersin.org This blend includes (11Z,13Z)-hexadecadien-1-ol and another compound, (3Z,6Z,9Z,12Z,15Z)-tricosapentaene. frontiersin.org The simultaneous presence of the aldehyde and the tricosapentaene, with the addition of the alcohol, is required for upwind flight and landing. frontiersin.org

The use of multi-component blends is a common strategy in insect chemical communication. It allows for a high degree of signal specificity, which is crucial for reproductive isolation, especially between closely related species that might share some pheromone components.

Synergistic and Inhibitory Effects of Co-components

The components of a pheromone blend can interact in complex ways, leading to either synergistic or inhibitory effects on the behavior of the receiving insect.

Synergistic Effects:

A synergistic effect occurs when the behavioral response to a mixture of compounds is greater than the sum of the responses to the individual components. This compound often acts as a synergist, enhancing the attractiveness of the primary pheromone component.

In the navel orangeworm (Amyelois transitella) , (11Z,13Z)-hexadecadien-1-ol acts synergistically with (11Z,13Z)-hexadecadienal and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene. A mixture of all components elicits the highest levels of rapid source location and contact. frontiersin.org

In the oak processionary moth (Thaumetopoea processionea) , the acetate derivative, (11Z,13Z)-hexadecadienyl acetate, shows minimal attraction on its own but, when combined with (Z,E)-11,13,15-hexadecatrienyl acetate, it significantly enhances the attraction of male moths.

Inhibitory Effects:

An inhibitory effect, or antagonism, occurs when the presence of a particular compound reduces or completely blocks the attractive response to a pheromone. This is an important mechanism for maintaining reproductive isolation between species.

In the meal moth (Pyralis farinalis) , which uses a blend of (11Z,13Z)-hexadecadienal and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene as an attractant, the addition of (11Z,13Z)-hexadecadien-1-yl acetate acts as a behavioral antagonist, inhibiting the attraction of males. science.govscience.gov

In the grass webworm moth (Herpetogramma licarsisalis) , the corresponding alcohol of the primary pheromone, (11Z,13E)-hexadecadien-1-ol, has a strong inhibitory effect on the attraction of males to the main pheromone component, (11Z,13E)-hexadecadien-1-yl acetate. researchgate.net

The table below provides examples of synergistic and inhibitory interactions involving this compound or its derivatives.

| Species | Compound/Derivative | Co-component(s) | Effect |

| Amyelois transitella | (11Z,13Z)-hexadeca-11,13-dien-1-ol | (11Z,13Z)-hexadecadienal, (3Z,6Z,9Z,12Z,15Z)-tricosapentaene | Synergistic frontiersin.org |

| Thaumetopoea processionea | (11Z,13Z)-hexadecadien-1-yl acetate | (Z,E)-11,13,15-hexadecatrienyl acetate | Synergistic |

| Pyralis farinalis | (11Z,13Z)-hexadecadien-1-yl acetate | (11Z,13Z)-hexadecadienal, (3Z,6Z,9Z,12Z,15Z)-tricosapentaene | Inhibitory science.govscience.gov |

| Herpetogramma licarsisalis | (11Z,13E)-hexadecadien-1-ol | (11Z,13E)-hexadecadien-1-yl acetate | Inhibitory researchgate.net |

Research on Applications of Hexadeca 11,13 Dien 1 Ol in Integrated Pest Management Ipm

Mating Disruption Strategies in Agricultural Systems

Mating disruption is an IPM technique that involves releasing large quantities of a synthetic pheromone into a crop environment to interfere with the ability of male insects to locate females for mating. ontosight.aiscoutlabs.ag By saturating the air with the pheromone signal, the natural pheromone plumes released by females are masked, leading to confusion, reduced mating success, and consequently, a decline in the subsequent generation's population. ontosight.ai

Synthetic pheromone blends containing (11Z,13Z)-hexadeca-11,13-dien-1-ol are used in mating disruption strategies, particularly in high-value crops like almonds and pistachios, which are heavily affected by the navel orangeworm. usda.gov Research has demonstrated that aerosol dispensers releasing formulations containing this alcohol, along with other pheromone components, can effectively suppress pest populations. usda.gov One study found that using timed aerosol dispensers to release a blend including (Z,Z)-11,13-hexadecadien-1-ol resulted in significant disruption of sexual communication. usda.gov This strategy serves as an environmentally sound alternative to broad-spectrum insecticides. mdpi.com The ultimate goal of this approach is to reduce pest populations and subsequent crop damage by preventing reproduction.

Pheromone-Based Monitoring and Trapping Systems

Pheromone traps are a cornerstone of IPM, serving as an early warning system for the presence and density of pest populations. ontosight.aiscoutlabs.ag These traps are baited with synthetic pheromone lures that mimic the scent of a female insect, attracting males of the target species. ontosight.ai (11Z,13Z)-hexadeca-11,13-dien-1-ol is a critical ingredient in lures designed to attract the navel orangeworm and other moths. nih.gov

The data gathered from these traps are invaluable for growers, enabling them to:

Monitor Pest Presence: Detect the arrival of pests at the beginning of a season. scoutlabs.ag

Track Population Levels: Observe fluctuations in pest numbers to determine if they are reaching a threshold that could cause economic damage. ontosight.aiscoutlabs.ag

Optimize Control Timing: Make informed decisions about when to implement control measures, ensuring they are applied at the most effective time in the pest's life cycle. scoutlabs.ag

In addition to monitoring, pheromones can be used for mass trapping, where a large number of traps are deployed to capture and remove a significant portion of the male population, thereby reducing mating opportunities. vulcanchem.com The effectiveness of a pheromone lure is often dependent on the specific blend of compounds used, as minor components can significantly influence the attractiveness to the target species. nih.gov

| Pest Species | Common Name | Key Pheromone Components Including Hexadeca-11,13-dien-1-ol |

|---|---|---|

| Amyelois transitella | Navel Orangeworm | The pheromone blend includes (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadeca-11,13-dien-1-ol, (11Z,13E)-hexadecadien-1-ol, and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene. nih.gov |

| Thaumetopoea bonjeani | A Processionary Moth | The sex pheromone is a mixture of (11Z,13Z)-hexadecadienal and (11Z,13Z)-hexadeca-11,13-dien-1-ol. mdpi.com |

Field Bioassay Methodologies and Efficacy Evaluation

The effectiveness of pheromone formulations containing this compound is rigorously tested through field bioassays. These scientific studies are conducted in real-world agricultural settings to evaluate how well a specific strategy works. Common methodologies include the use of pheromone-baited traps and sentinel females. usda.gov

A key study on the navel orangeworm evaluated the efficacy of different aerosol formulations for mating disruption in pistachio and almond orchards. The evaluation metrics were:

Trap Suppression: The reduction in the number of male moths caught in traps baited with a synthetic lure or virgin females in the treated plots compared to untreated control plots. usda.gov

Mating Suppression: The reduction in mating success of tethered "sentinel" female moths placed within the treated area, compared to those in the control area. usda.gov

In this study, formulations containing (Z,Z)-11,13-hexadecadien-1-ol as part of a more complete pheromone blend were compared against a formulation with a single component. usda.gov The results indicated a high degree of efficacy for all tested formulations. usda.gov

| Crop | Assay Method | Efficacy Result |

|---|---|---|

| Pistachios | Suppression of males in female-baited traps | 97% to 99% suppression |

| Pistachios | Suppression of mating in sentinel females | 82% to 93% suppression |

| Almonds | Suppression of males in traps | >99% suppression |

| Almonds | Suppression of mating in sentinel females | >99% suppression |

These field bioassays are crucial for optimizing pheromone blends and release technologies to ensure they are effective and economically viable for farmers. usda.govnih.gov

Impact on Pest Population Dynamics and Crop Protection

The application of mating disruption strategies using this compound has a direct impact on pest population dynamics and, consequently, on crop protection. By successfully disrupting mating, the reproductive cycle of the pest is broken, leading to a smaller larval population in the next generation. Since it is the larval stage that typically causes crop damage, this reduction is critical.

Field trials have demonstrated a clear link between the use of pheromone-based controls and reduced crop damage. usda.gov For instance, research on the navel orangeworm showed that releasing its pheromone significantly lowered mating success, which in turn led to reduced pest populations and less damage to crops. In a specific study in almond orchards, all tested mating disruption formulations, which included blends with (Z,Z)-11,13-hexadecadien-1-ol, resulted in significantly lower crop damage compared to the untreated control plots. usda.gov This demonstrates that the behavioral disruption at the individual level translates into meaningful economic benefits at the field level.

Analytical Techniques for Characterization and Detection of Hexadeca 11,13 Dien 1 Ol

Chromatographic Methods in Pheromone Analysis

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like Hexadeca-11,13-dien-1-ol. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of individual components within a pheromone mixture. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The retention time of this compound is a key parameter for its initial identification, which is then confirmed by its mass spectrum.

In the analysis of insect pheromones, GC is often used in conjunction with electroantennographic detection (GC-EAD). wiley.com This powerful technique combines the separation capabilities of GC with the sensitivity of an insect's antenna as a biological detector. wiley.com As compounds elute from the GC column, they are simultaneously passed to a standard detector (like a flame ionization detector or a mass spectrometer) and to an insect antenna. This allows researchers to pinpoint which specific compounds in a complex natural extract are biologically active and elicit a response from the insect. wiley.com

For determining the stereoisomer composition of chiral pheromones, high-performance liquid chromatography (HPLC) is often employed, particularly after derivatization. nih.gov Chiral stationary phases or the formation of diastereomeric derivatives allows for the separation and quantification of different enantiomers or diastereomers, which is crucial as often only one specific stereoisomer is biologically active. nih.gov

Table 1: Chromatographic Data for this compound Analysis

| Parameter | Value/Description |

| Gas Chromatography (GC) | |

| Typical Column Type | Non-polar or medium-polarity capillary column |

| Detection Method | Mass Spectrometry (MS), Flame Ionization Detection (FID), Electroantennographic Detection (EAD) |

| High-Performance Liquid Chromatography (HPLC) | |

| Application | Separation of stereoisomers (after derivatization) |

| Detection Method | UV, Fluorescence (with appropriate derivatization) |

Spectroscopic Confirmation of Molecular Structure

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Mass Spectrometry (MS) , particularly when coupled with GC, provides a fragmentation pattern that serves as a molecular fingerprint. While the molecular ion peak confirms the molecular weight of 238.41 g/mol , the fragmentation pattern reveals information about the structure, such as the position of the hydroxyl group and the nature of the hydrocarbon chain. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra show characteristic signals for the protons on the double bonds and the proton of the hydroxyl group. For the (11Z,13Z)-isomer, the cis-alkene protons typically appear as doublets in the range of δ 5.3–5.5 ppm with a coupling constant (J) of approximately 10–12 Hz.

¹³C NMR spectra provide information on the number and type of carbon atoms in the molecule. The carbons of the double bonds and the carbon bearing the hydroxyl group have distinct chemical shifts. For instance, allylic carbons typically resonate in the range of δ 25–30 ppm.

Table 2: Key Spectroscopic Data for (11Z,13Z)-hexadeca-11,13-dien-1-ol

| Technique | Key Data Points |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 238 |

| ¹H NMR | δ 5.3–5.5 ppm (doublets, J ≈ 10–12 Hz) for cis-alkene protons |

| ¹³C NMR | δ 25–30 ppm for allylic carbons |

Derivatization Techniques for Enhanced Analysis

Derivatization is a chemical modification process used to improve the analytical properties of a compound. In the analysis of this compound and other long-chain alcohols, derivatization can enhance volatility, improve chromatographic separation, and increase detection sensitivity. nih.govresearchgate.net

Common derivatization reactions for the hydroxyl group include:

Acetylation: Reaction with acetic anhydride (B1165640) or acetyl chloride to form the corresponding acetate (B1210297) ester. This can improve its gas chromatographic properties.

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. TMS ethers are generally more volatile and thermally stable than the parent alcohol.

For determining the position of double bonds, derivatization with dimethyl disulfide (DMDS) can be employed. wur.nl The resulting thioether derivatives produce characteristic fragmentation patterns in mass spectrometry that allow for the precise localization of the double bonds within the hydrocarbon chain. wur.nl

Furthermore, chiral derivatization agents can be used to convert enantiomeric or diastereomeric alcohols into diastereomeric derivatives that can be separated by non-chiral chromatography (GC or HPLC). nih.gov This is particularly important for pheromones where the biological activity is highly dependent on the stereochemistry. nih.gov The use of fluorescent derivatization reagents can also significantly enhance the sensitivity of detection in HPLC. nih.gov

Environmental Fate and Degradation Studies of Hexadeca 11,13 Dien 1 Ol

Biological Degradation Pathways

The biological degradation of Hexadeca-11,13-dien-1-ol, like other natural long-chain unsaturated alcohols, is expected to proceed through common metabolic pathways found in soil and water microorganisms. While specific studies on this compound are limited, degradation pathways can be inferred from research on related molecules like polyisoprenoids and other fatty alcohols. researchgate.netebi.ac.uk

The primary mechanism for microbial breakdown of unsaturated hydrocarbons involves the oxidative cleavage of double bonds. researchgate.net For this compound, this would likely occur at the C11=C12 and C13=C14 positions. Furthermore, the terminal alcohol group is susceptible to oxidation. Research indicates that the hydroxyl group can be oxidized to form the corresponding aldehyde, (11Z,13Z)-hexadeca-11,13-dienal, and potentially further to a carboxylic acid. This process is a common detoxification and metabolic pathway in many organisms.

Fungi, in particular, are known to oxidize hydrocarbons like those found in diesel fuel (C9-C20 compounds) into various products including alcohols, diols, and carboxylic acids. nih.gov This suggests that soil fungi could play a significant role in the degradation of this compound. The general process involves enzymatic reactions that increase the polarity of the molecule, facilitating further breakdown and assimilation.

Table 1: Potential Biological Degradation Reactions for this compound

| Reaction Type | Description | Potential Product(s) |

| Alcohol Oxidation | The primary alcohol group is oxidized by microbial alcohol dehydrogenases. | (11Z,13Z)-hexadeca-11,13-dienal, (11Z,13Z)-hexadeca-11,13-dienoic acid |

| Double Bond Cleavage | Oxidative cleavage at the conjugated double bonds by microbial oxygenases. | Shorter-chain aldehydes and carboxylic acids |

| Beta-Oxidation | Following oxidation to a carboxylic acid, the fatty acid chain is shortened. | Acetyl-CoA and a shorter fatty acid chain |

Environmental Release and Dispersion Kinetics

In agricultural settings, this compound is applied using controlled-release formulations to ensure a consistent atmospheric concentration for effective mating disruption over an extended period. googleapis.com These formulations are designed to protect the pheromone from rapid environmental degradation and to regulate its release rate.

Common formulations include semi-solid emulsions, waxy matrices, and polymer-based dispensers. googleapis.comgoogle.com These are often applied as dollops or sprays onto plant surfaces or support systems. googleapis.comgoogle.com The release of the pheromone into the atmosphere is a critical aspect of its function. The kinetics of this release are engineered to match the crop season and the pest's life cycle. googleapis.com

Research into semi-solid emulsion formulations provides insight into typical release rates. These systems are designed to release the active semiochemical in a sustained manner, which is crucial for long-term efficacy. google.com

Table 2: Example of Controlled Release Parameters for Semiochemical Formulations

| Formulation Type | Target Release Rate | Duration of Release | Application Method |

| Semi-solid Emulsion | 1 to 20 mg per day per gram of composition | At least 8 weeks | Dollops or spray |

Data sourced from patent information on controlled-release semiochemical compositions. google.com

Dispersion of the pheromone from the release point is largely governed by air movement (wind) and the compound's volatility. The goal of mating disruption is to create a sufficiently saturated plume of the pheromone within the crop canopy to confuse male moths and prevent them from locating females.

Factors Influencing Pheromone Persistence in the Environment

The persistence of this compound in the environment is the net result of its release rate from the dispenser and its degradation rate by various environmental factors. Both abiotic and biotic factors can influence how long the pheromone remains active after its release.

Abiotic degradation is a significant factor. Key environmental conditions that affect the stability of pheromones include:

UV Radiation: Sunlight, particularly UV rays, can cause photodegradation, a chemical reaction that breaks down the molecule. google.comut.ac.ir The conjugated double bond system in this compound is a potential chromophore that can absorb UV light, making it susceptible to photochemical reactions.

Temperature: High temperatures can increase the volatility of the pheromone, leading to a faster release from dispensers and more rapid dispersion, but can also accelerate degradation reactions. google.com

Precipitation: Rain can wash away pheromone formulations, particularly if they are not designed to be rain-fast. google.com Modern formulations, such as certain semi-solid emulsions, are developed with good adhesion properties and rain fastness to mitigate this issue. googleapis.com

Wind: While necessary for dispersion, high winds can carry the pheromone away from the target area too quickly, reducing its effective concentration and persistence within the crop. google.com

Formulation technology plays a critical role in protecting the active ingredient from these factors. For example, embedding the pheromone in a waxy or polymeric matrix can shield it from UV light and moisture, thereby increasing its environmental persistence. googleapis.com

Table 3: Environmental Factors Affecting this compound Persistence

| Factor | Effect on Pheromone | Mitigating Strategy |

| UV Radiation | Promotes photodegradation, breaking down the molecule. | UV-protective agents in formulations; physical shielding within a dispenser. |

| Temperature | Affects volatility and degradation rates. | Controlled-release formulations designed for stability across temperature fluctuations. google.com |

| Rain/Humidity | Can wash off formulations or cause hydrolysis. | Development of rain-fast and water-dispersible emulsions with high adhesion. googleapis.com |

| Wind | Increases dispersion rate, potentially reducing local concentration. | Strategic placement of dispensers within the crop canopy. |

| Microbial Action | Leads to biodegradation in soil and on plant surfaces. | Inherent biodegradability is often desired for environmental safety post-application. |

Future Directions in Research on Hexadeca 11,13 Dien 1 Ol

Advancements in Stereoselective Synthetic Approaches

The biological activity of Hexadeca-11,13-dien-1-ol is critically dependent on its stereochemistry, specifically the (11Z,13Z) configuration, which ensures the correct orientation for binding to olfactory receptors in male moths. Consequently, the development of highly stereoselective and efficient synthetic routes is a primary objective for both academic and industrial research.

Future research is expected to focus on developing more convergent and atom-economical synthetic pathways. This includes the exploration of novel catalytic methods, such as transition-metal-catalyzed cross-coupling reactions and metathesis, to construct the conjugated diene system with high stereocontrol. The use of enzymatic reactions or chemoenzymatic strategies could also provide highly selective transformations under mild conditions, reducing the need for protecting groups and minimizing waste. mdpi.com Advancements in this area aim to make the synthesis more cost-effective and environmentally benign, facilitating its broader use in large-scale agricultural applications. researchgate.net

| Enzymatic Resolution | Lipase-mediated kinetic resolution of chiral intermediates. | High enantioselectivity for producing specific stereoisomers. | Primarily applicable for chiral centers, may not directly form the diene system. | acs.org |

Elucidation of Novel Pheromone Biosynthesis Enzymes

The biosynthesis of moth sex pheromones, including this compound, involves a series of enzymatic modifications of fatty acid precursors. pnas.org This pathway typically begins with saturated fatty acids like palmitic or stearic acid, which undergo controlled chain-shortening and desaturation reactions, followed by reduction to an alcohol. pnas.org Two key enzyme families are central to this process: fatty-acyl CoA desaturases and fatty-acyl CoA reductases (FARs). pnas.orgcuni.cz

While the general pathway is understood, the specific enzymes responsible for producing the precise chain length and double bond configuration of this compound in key pest species are not fully characterized. Future research will likely focus on identifying and functionally characterizing the specific desaturases that introduce the double bonds at the Δ11 and Δ13 positions. Furthermore, elucidating the substrate specificity of the particular FARs that catalyze the final reduction to the alcohol is a critical goal. pnas.org

The identification of these novel enzymes through genomic and transcriptomic approaches could have significant implications. It could enable the development of inhibitors for these enzymes as a novel pest control strategy or facilitate the bio-production of the pheromone in engineered microorganisms or plants, offering a sustainable alternative to chemical synthesis.

Development of Next-Generation Pheromone Delivery Systems

The successful application of this compound in mating disruption strategies depends heavily on the technology used for its controlled release in the field. nih.gov Current delivery systems include passive dispensers like hollow fibers, twist-ties, and laminate flakes, which release the pheromone via diffusion. nih.gov While effective, these systems can be influenced by environmental factors such as temperature and wind, leading to inconsistent release rates and reduced field longevity. nih.gov

The development of next-generation delivery systems is a crucial area of research. Innovations are focused on:

Biodegradable Polymers: Creating dispensers from environmentally friendly materials that degrade after their useful life, reducing plastic waste in agricultural fields.

Microencapsulation: Formulating the pheromone in sprayable microcapsules that protect it from degradation by UV light and oxidation, while providing a more uniform and sustained release. nih.gov

Stimuli-Responsive Materials: Designing "smart" delivery systems that release the pheromone in response to specific environmental cues (e.g., temperature, humidity) or the presence of the pest itself, optimizing efficiency and minimizing waste.

These advanced systems aim to improve the performance, cost-effectiveness, and sustainability of pheromone-based pest management. scoutlabs.ag

Expanded Applications in Diverse Agricultural and Ecological Contexts

Currently, the primary application of this compound is in integrated pest management (IPM) programs for the navel orangeworm, a major pest in California's almond and pistachio industries. vulcanchem.com It is typically used as a component in synthetic pheromone blends for mating disruption. google.com

Future research will explore expanding its use to other agricultural systems and ecological contexts. This includes:

Targeting Other Pests: The compound is a known pheromone component for other moth species, such as the persimmon fruit moth (Stathmopoda masinissa) and various species in the Notodontidae family. mdpi.comresearchgate.net Research is needed to optimize blends and delivery systems for these pests in their respective cropping systems.

Integration with Other Strategies: Combining pheromone-based mating disruption with other IPM tactics, such as "attract-and-kill" systems where the pheromone lures pests to a source containing a micro-dose of insecticide, or "push-pull" strategies where it is used alongside repellents.

Ecological Monitoring: Using the pheromone in traps not just for pest control, but also as a sensitive tool for monitoring pest population dynamics, detecting invasive species, and studying insect biodiversity.

These expanded applications will enhance the role of this compound as a versatile tool in sustainable agriculture and ecological research. scoutlabs.ag

Exploration of Other Potential Biological Activities

While this compound is defined by its role as a sex pheromone, preliminary investigations suggest it may possess other biological functions. Some studies have indicated that certain long-chain fatty alcohols and related pheromone compounds could have antimicrobial or antifungal properties.

This opens up a new avenue of research to systematically screen this compound and its isomers for activity against various pathogens. Future studies would need to characterize the spectrum of this activity, determine its mechanism of action, and assess its potential for therapeutic or agricultural applications beyond insect communication. Additionally, research could explore its role as a kairomone, a chemical signal that benefits a receiving species, or its potential influence on the behavior of non-target organisms, which would be crucial for a comprehensive ecological risk assessment. slu.se

Conclusion

Synthesis of Key Research Themes

Hexadeca-11,13-dien-1-ol is a fascinating and important chemical compound. Its specific molecular structure, particularly its isomerism, is directly linked to its potent biological activity as an insect sex pheromone. Research into its biosynthesis has revealed the complex enzymatic pathways that insects use to produce these precise chemical signals. The understanding of how this compound elicits specific behavioral responses in insects has been fundamental to its successful application in pest management.

Broader Implications for Chemical Ecology and Sustainable Agriculture

The study of this compound has significant implications for the field of chemical ecology, providing insights into the intricate communication systems of insects. Furthermore, its use in monitoring and mating disruption represents a key strategy in sustainable agriculture. ontosight.ai By providing a species-specific and non-toxic alternative to conventional insecticides, pheromone-based pest management contributes to reducing the environmental impact of agriculture and promoting biodiversity. ontosight.ai

Q & A

Basic: What experimental methods are recommended for synthesizing Hexadeca-11,13-dien-1-ol, and how can purity be validated?

Answer:

this compound can be synthesized via sodium alkyne formation and alkyl alkyne coupling, as demonstrated in analogous protocols for unsaturated alcohols (e.g., acetylene and ethyl bromide reactions) . Purification typically involves fractional distillation or preparative chromatography. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile derivatives (e.g., acetate esters) and nuclear magnetic resonance (NMR) to confirm double-bond positions and stereochemistry . Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Basic: How can the stereochemical configuration of this compound be determined experimentally?

Answer:

The (Z,Z)- or (E,E)-configuration of the 11,13-diene system is resolved using nuclear Overhauser effect (NOE) NMR experiments to assess spatial proximity of protons across double bonds. Comparative analysis with synthesized stereoisomers or commercially available standards (e.g., (Z,Z)-Hexadeca-11,13-dienal derivatives) is critical . High-resolution mass spectrometry (HRMS) further validates molecular integrity .

Basic: What analytical techniques are optimal for quantifying this compound in complex mixtures?

Answer:

Reverse-phase HPLC with UV detection (210–230 nm for conjugated dienes) or GC-MS after derivatization (e.g., acetylation to Z,Z-11,13-Hexadecadien-1-ol acetate) improves volatility and sensitivity . Calibration curves using internal standards (e.g., deuterated analogs) mitigate matrix effects. Data should align with NIST reference spectra .

Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points) of this compound derivatives?

Answer:

Discrepancies often arise from differences in stereochemistry or impurities. Reproduce measurements using standardized protocols (e.g., ASTM distillation methods) and compare with high-purity standards. Cross-validate via computational chemistry (e.g., density functional theory for boiling point prediction) and consult multiple databases (NIST, Ashford’s Dictionary) to identify outliers .

Advanced: What methodologies are suitable for assessing the ecological toxicity of this compound in aquatic systems?

Answer:

Follow OECD Test Guidelines 201 (algae growth inhibition) and 202 (Daphnia acute toxicity). Use LC-MS/MS to quantify bioconcentration factors (BCF) in model organisms (e.g., zebrafish). Compare results with structurally similar alcohols (e.g., dodecan-1-ol) to infer structure-activity relationships . Environmental fate studies should include hydrolysis and photodegradation kinetics under controlled pH/UV conditions .

Advanced: How can the stereochemical influence of this compound on pheromone activity be systematically studied?

Answer:

Design bioassays using enantiomerically pure samples synthesized via chiral catalysts or enzymatic resolution. Test activity in target organisms (e.g., insects) using electrophysiology (EAG) or wind-tunnel behavioral assays. Correlate results with molecular docking simulations to identify receptor-binding affinities .

Advanced: What strategies mitigate experimental artifacts in GC-MS analysis of this compound derivatives?

Answer:

Artifacts from thermal degradation are minimized by using low-temperature injectors (e.g., cold on-column injection) and short GC columns. Confirm peak identity via retention index matching with NIST databases and parallel analysis using LC-HRMS. Spike recovery experiments validate extraction efficiency .

Advanced: How should researchers design a study to investigate the oxidative stability of this compound under varying storage conditions?

Answer:

Use accelerated stability testing (ICH Q1A guidelines) with controlled temperature/humidity chambers. Monitor degradation via peroxide value (PV) and thiobarbituric acid reactive substances (TBARS) assays. Pair with UPLC-QTOF-MS to identify oxidation products (e.g., epoxides or hydroperoxides) and propose degradation pathways .

Advanced: What computational tools can predict the physicochemical properties of this compound when experimental data are limited?

Answer:

Employ quantum mechanical software (Gaussian, ORCA) for dipole moment and logP calculations. Use group contribution methods (UNIFAC) for boiling point and vapor pressure estimates. Validate predictions against fragmentary experimental data from Ashford’s Dictionary or NIST .

Advanced: How can researchers address reproducibility challenges in synthesizing this compound across laboratories?

Answer:

Standardize protocols using detailed reaction parameters (e.g., solvent purity, catalyst loading, inert atmosphere). Share raw spectral data and chromatograms via open-access platforms. Collaborative inter-laboratory studies with blinded samples identify procedural inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.